1,3-Dichloro-5-(2-methoxyethoxy)benzene
Description
1,3-Dichloro-5-(2-methoxyethoxy)benzene is a chlorinated aromatic compound featuring a benzene ring substituted with chlorine atoms at positions 1 and 3, and a 2-methoxyethoxy group (–OCH₂CH₂OCH₃) at position 4. This substitution pattern confers unique physicochemical properties, such as moderate polarity due to the ether-oxygen atoms and electron-withdrawing effects from the chlorine substituents. The compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, owing to its ability to undergo nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
1,3-dichloro-5-(2-methoxyethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAWAUAYNMBKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-(2-methoxyethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dichlorobenzene with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atoms with the 2-methoxyethoxy group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to achieve high purity levels required for specific applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Products with various functional groups replacing the chlorine atoms.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dechlorinated benzene derivatives.
Scientific Research Applications
1,3-Dichloro-5-(2-methoxyethoxy)benzene is utilized in a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving the interaction of chlorinated aromatic compounds with biological systems.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of 1,3-Dichloro-5-(2-methoxyethoxy)benzene with selected analogues, focusing on substituents, molecular properties, and applications.
Physicochemical and Functional Comparisons
Polarity and Solubility: The 2-methoxyethoxy group in the target compound enhances water solubility compared to analogues with non-polar groups (e.g., trifluoromethoxy in 1,3-Dibromo-5-(trifluoromethoxy)benzene) . The sulfinyl group in 1,3-Dichloro-5-(methylsulfinyl)benzene increases polarity, making it suitable for polar reaction media .
Reactivity :
- Chloromethyl-substituted derivatives (e.g., 1,3-Dichloro-5-(chloromethyl)benzene) exhibit higher reactivity in alkylation or nucleophilic substitution compared to ether-linked substituents .
- The styrenic group in 1,3-Dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene enables conjugation, facilitating applications in photochemical studies .
Biological Activity: Styrenic derivatives demonstrate interactions with cellular proteins, suggesting utility in biochemical research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
